![molecular formula C17H13FO5S B2650045 8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-76-2](/img/structure/B2650045.png)
8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Agents
8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one and its derivatives have been explored for their potential in medical imaging, particularly as novel positron emission tomography (PET) imaging agents. For instance, 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene ([18 F]-EFPNC) was prepared through a nucleophilic substitution reaction, showcasing the feasibility of synthesizing PET imaging agents with this compound as a precursor. This research suggests potential applications in the field of oncology and neurology, where precise imaging is crucial for diagnosis and therapeutic monitoring (Liu et al., 2017).
Proton Exchange Membranes
In the realm of materials science, derivatives of this compound have been investigated for their utility in developing proton exchange membranes (PEMs) for fuel cell applications. This research has led to the creation of novel sulfonated poly(arylene ether sulfone) copolymers, which show promising properties such as high proton conductivity and good mechanical strength, potentially overcoming some of the limitations of current PEM materials (Kim, Robertson, & Guiver, 2008).
Synthesis and Application in Carbohydrate Chemistry
Another application of this compound derivatives is in the field of organic synthesis and carbohydrate chemistry. The compound has been used to develop protected glycosyl donors for the synthesis of complex carbohydrates, demonstrating the versatility of this chemical scaffold in facilitating the synthesis of biologically relevant molecules (Spjut, Qian, & Elofsson, 2010).
Antitumor Activity
Research into the antitumor properties of this compound and its analogues has revealed promising results. Compounds derived from this chemical structure have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, showing significant antiproliferative activities against a panel of tumor cell lines. This indicates the potential for these compounds to be developed into new anticancer agents (Yin et al., 2013).
Fluorescent Probes and Sensors
The structural features of this compound have been exploited to design fluorescent probes and sensors. These compounds exhibit selective sensing properties for various ions and molecules, demonstrating the compound's utility in developing tools for biochemical research and environmental monitoring. One such application includes the creation of fluorescent probes for the detection of Zn2+ ions, highlighting the compound's versatility in sensor technology (Hu et al., 2014).
Propiedades
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJKNHETRIORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)
![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)
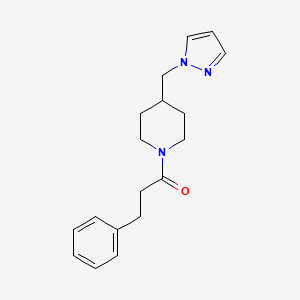
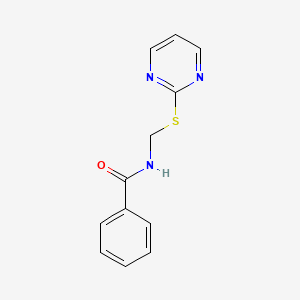
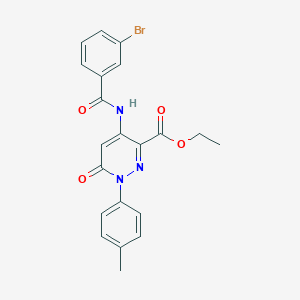

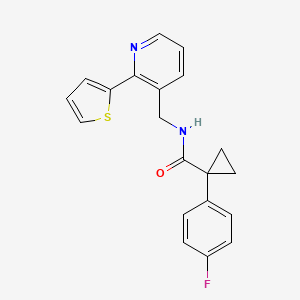
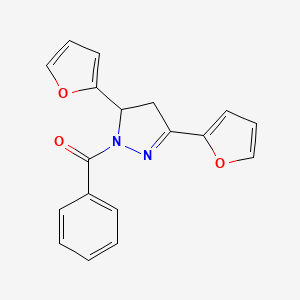
![9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649980.png)

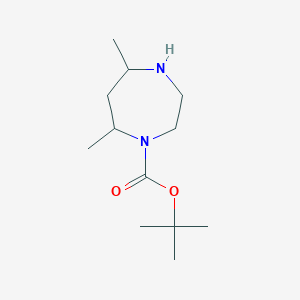
![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)

